molecular formula C17H18N6 B2639766 6-imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 879763-12-9

6-imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2639766
CAS No.: 879763-12-9
M. Wt: 306.373
InChI Key: CCZMPMWBASICSD-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a fused tricyclic core composed of imidazole and tetrazine rings. Key structural attributes include:

  • Imidazole substituent: A 1H-imidazol-1-yl group at position 6, which may enhance interactions with biological targets due to its hydrogen-bonding capability.
  • Alkyl groups: A propyl chain at position 4 and methyl groups at positions 11 and 13, contributing to lipophilicity and steric effects.

Properties

IUPAC Name

6-imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-4-5-13-9-14(22-7-6-18-10-22)23-17(20-13)15-11(2)8-12(3)19-16(15)21-23/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZMPMWBASICSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C=CN=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, which can be synthesized through the cyclization of glyoxal and ammonia .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .

Scientific Research Applications

6-imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The tetrazatricyclo structure may enhance the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with structurally related molecules from the literature:

Compound Core Structure Substituents Biological Activity Reference
6-Imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene Tetrazatricyclo + imidazole Propyl (C4), methyl (C11, C13) Not reported (inferred potential)
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one (6a–h) Imidazo-triazinone Diphenyl (C7), variable R-groups (C2) Antifungal, antibacterial (MIC: 8–64 µg/mL)
Pyrazole derivatives with imidazolone moiety Imidazolone + pyrazole Variable aryl/alkyl groups Moderate antimicrobial activity

Key Observations:

Core Rigidity: The target compound’s tetrazatricyclo system imposes greater conformational rigidity compared to the imidazo-triazinone or pyrazole-imidazolone hybrids, which may enhance target selectivity but complicate synthesis .

The absence of aryl groups (e.g., diphenyl) in the target compound may reduce off-target interactions but also limit π-π stacking with enzyme active sites.

Biological Activity :

  • Compounds with diphenyl substituents (e.g., 6a–h) exhibit broad-spectrum antifungal activity against Candida albicans (MIC: 16–32 µg/mL) and antibacterial effects against Staphylococcus aureus (MIC: 8–64 µg/mL) . The target compound’s imidazole and alkyl substituents could modulate similar activity via altered hydrophobicity or hydrogen-bonding patterns.
  • Pyrazole derivatives in the evidence showed weaker activity, suggesting that the tricyclic framework in the target compound may be critical for potency.

Research Implications and Limitations

While the provided evidence focuses on imidazo-triazinones and pyrazole hybrids, the target compound’s unique tetrazatricyclo architecture warrants further investigation. Key gaps include:

  • Activity Data: No direct antimicrobial or cytotoxic studies for the target compound are available; empirical testing is needed.
  • Synthetic Scalability: The tricyclic system may pose challenges in large-scale synthesis compared to simpler imidazo-triazinones.

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